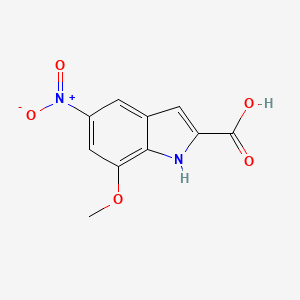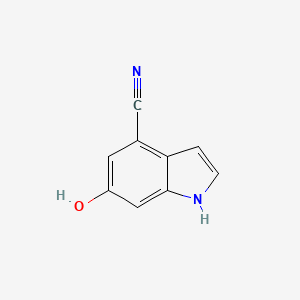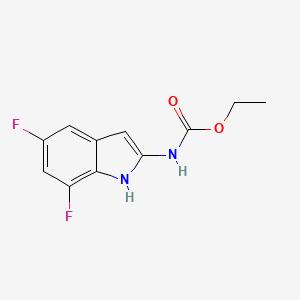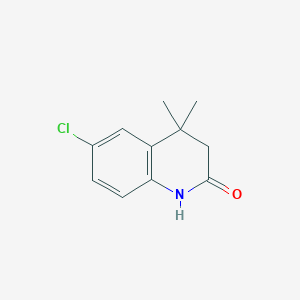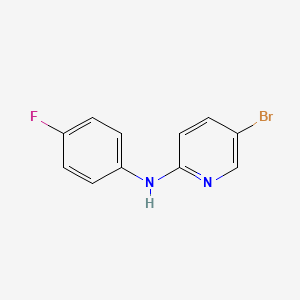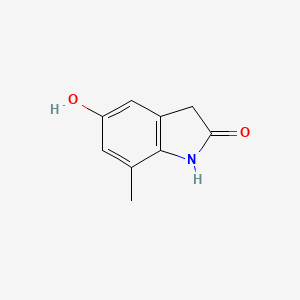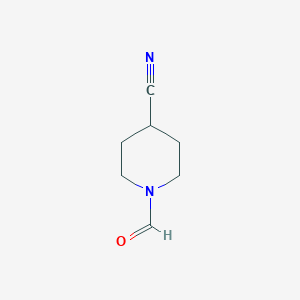
4-Cyano-1-formyl-piperidine
概要
説明
“4-Cyano-1-formyl-piperidine” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Piperidines serve as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .科学的研究の応用
Tautomerism and Anionic Effects
One study focused on the tautomeric switching system based on the flexible piperidine unit, showing that a directed shift in tautomeric equilibrium can be achieved through protonation/deprotonation processes. This highlights the compound's role in the development of responsive materials and sensors (Antonov et al., 2013).
Antimycobacterial Activity
Research into the synthesis and biological evaluation of spiro-piperidin-4-ones revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis. This showcases the potential of derivatives of 4-Cyano-1-formyl-piperidine in antimycobacterial drug development (Kumar et al., 2008).
Synthesis and Characterisation of N-Formylpiperidin-4-ones
Another study involved the synthesis and characterisation of N-formylpiperidin-4-ones, examining their stereochemistry and biological activity. This research contributes to the understanding of the structural and biological properties of piperidine derivatives (Sakthivel & Ponnuswamy, 2014).
Cytotoxic Activities
The synthesis and cytotoxic activity of certain piperidine-based compounds were investigated, with some showing significant activity against human tumor cell lines. This research points to the potential of this compound derivatives in cancer therapy (Vosooghi et al., 2010).
Molecular Docking Studies
Studies on derivatives containing a nitrogen heterocycle at C-30 of glycyrrhetinic acid, which includes modifications of piperidine structures, have shown improved antiproliferative effects against human leukemia cells. This underscores the compound's utility in the design of novel anticancer agents (Gao et al., 2010).
作用機序
Target of Action
4-Cyano-1-formyl-piperidine is a complex organic compound that plays a significant role in various chemical reactions. The primary target of this compound is the Alcohol Dehydrogenase 1C . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body .
Mode of Action
It is known to be involved in theSuzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Similar compounds have been shown to undergo various metabolic reactions, including hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation
Result of Action
The result of the action of this compound is the formation of new organic compounds through the SM cross-coupling reaction . This reaction is widely used in organic synthesis, leading to the creation of a variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . It also requires a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, the efficiency and stability of this compound’s action can be affected by the presence and quality of these reagents, as well as the specific reaction conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-formylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-7-1-3-9(6-10)4-2-7/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFHUTHHICVVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



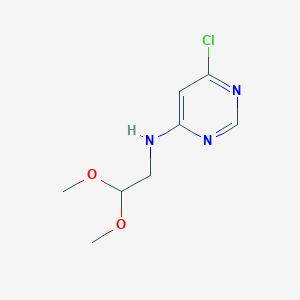
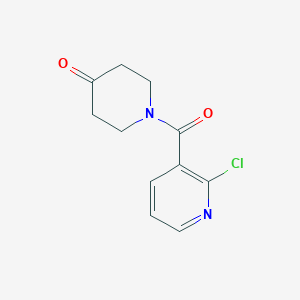
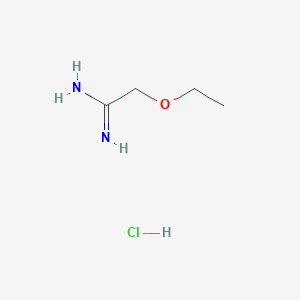
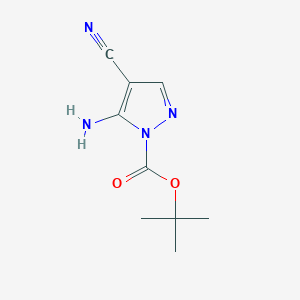
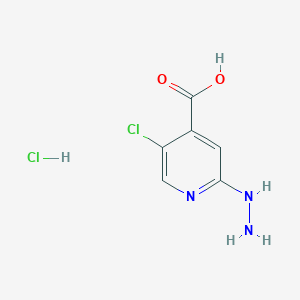
![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)
